2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide is a synthetic indole derivative characterized by a 1H-indol-1-yl core substituted at the 4-position with an acetylamino group (-NHCOCH₃). A second acetamide moiety is linked via an ethyl spacer to a 1-cyclohexenyl group at the N-position (Fig. 1). This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexenyl substituent and hydrogen-bonding capacity via the acetamide groups.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-15(24)22-18-8-5-9-19-17(18)11-13-23(19)14-20(25)21-12-10-16-6-3-2-4-7-16/h5-6,8-9,11,13H,2-4,7,10,12,14H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
QTYXJTACLCNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Acetylaminoindole
-
Acetylation of 4-Aminoindole :
4-Aminoindole is treated with acetic anhydride in the presence of pyridine or TEA to form 4-acetylaminoindole.
Reaction Conditions :Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride.
N-Alkylation of 4-Acetylaminoindole
Acetylation of the Secondary Amine
-
Formation of the Acetamide Group :
The intermediate N-[2-(1-cyclohexenyl)ethyl]-4-acetylaminoindole is treated with acetyl chloride to form the final acetamide.
Reaction Conditions :-
Solvent: DCM
-
Base: Pyridine
-
Temperature: 0°C → room temperature
-
Time: 2–4 hours
-
Yield: 80–85%.
-
Alternative Synthetic Routes
Convergent Approach via Hydrazide Intermediates
-
Hydrazide Formation : 2-(1H-Indol-3-yl)acetic acid is converted to its hydrazide derivative using hydrazine hydrate.
-
Cyclization : Treatment with CS₂ and KOH yields 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol, which is coupled with 2-bromo-N-substituted acetamides to introduce the cyclohexenyl ethyl group.
Chemoselective Alkylation Strategies
-
Regioselective N-Alkylation : As demonstrated in phthalazinone syntheses, alkylation preferentially occurs at nitrogen over oxygen due to higher nucleophilicity, ensuring product fidelity.
Optimization Strategies
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Base | NaH | Improves deprotonation efficiency |
| Temperature | 60°C | Balances reaction rate and side reactions |
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (KBr) | 3415 cm⁻¹ (N–H), 1633 cm⁻¹ (C=O) | Confirms amide groups |
| ¹H NMR | δ 1.60–1.85 (m, cyclohexenyl), δ 2.10 (s, CH₃CO) | Validates substituents |
| EI-MS | m/z 342.4 [M+H]⁺ | Matches molecular weight |
Purity Assessment
-
HPLC : Purity >98% achieved using C18 columns and acetonitrile/water gradients.
Challenges and Solutions
-
Regioselectivity : Use of bulky bases (e.g., NaH) suppresses O-alkylation.
-
Cyclohexenyl Stability : Avoid strong acids to prevent ring-opening reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the indole nitrogen or the cyclohexenyl group may occur.
Acetic Anhydride or Acetyl Chloride: For acetylation.
Hydrogenation Catalysts: For reduction.
Halogenating Agents: For substitution reactions.
- Acetylated derivatives of Compound X.
- Reduced forms (alcohol derivatives).
Scientific Research Applications
Compound X has been extensively studied for its diverse biological activities:
Antiviral: It exhibits inhibitory activity against influenza A and other viruses.
Anticancer: Research suggests potential antitumor effects.
Antioxidant: May protect against oxidative stress.
Antimicrobial: Shows activity against microbial pathogens.
Antidiabetic: Investigated for its role in diabetes management.
Mechanism of Action
The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Implications on Activity
- Acetylamino Motif: Facilitates hydrogen bonding with biological targets, as seen in penicillin derivatives ().
- Conformational Flexibility : The ethyl spacer between indole and cyclohexenyl allows rotational freedom, which may optimize binding in variable active sites .
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide is a synthetic indole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : 2-(4-acetamidoindol-1-yl)-N-[2-(1-cyclohexenyl)ethyl]acetamide
- Canonical SMILES : CCN1CCCC1CNC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : The indole nucleus allows for binding to multiple receptors, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance:
- A related compound demonstrated cytotoxicity with an EC50 value of 0.6 μM against HT29 colon adenocarcinoma cells .
- The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
Antiviral Activity
Indole derivatives have been explored for their antiviral potential:
- Studies indicate that certain indole-based compounds can inhibit viral replication in vitro, showing promise against RNA viruses such as HCV and influenza .
- The antiviral efficacy is often linked to the ability to interfere with viral polymerases or proteases.
Anti-inflammatory Effects
Compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide have shown anti-inflammatory properties:
- They can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation, which is crucial in inflammatory responses.
Case Studies
Several research articles highlight the biological activities of related compounds:
Q & A
Q. What are the common synthetic routes for 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the indole core with acetylamino substitution at the 4-position, achieved via Fischer indole synthesis or palladium-catalyzed coupling reactions.
- Step 2 : Introduction of the cyclohexene-containing ethylamine side chain through alkylation or reductive amination.
- Step 3 : Formation of the acetamide linkage using coupling agents like EDC/HOBt or acyl chloride intermediates under anhydrous conditions . Key challenges include optimizing reaction yields for sterically hindered intermediates and ensuring regioselectivity during indole functionalization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., distinguishing indole proton environments and cyclohexene geometry) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like acetamide (C=O stretch at ~1650 cm) and NH stretches .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Apoptosis regulators : Bcl-2/Mcl-1 proteins, given the indole-acetamide scaffold's role in disrupting protein-protein interactions .
- Enzymes : Cytochrome P450 isoforms or kinases, inferred from methoxy and cyclohexene groups influencing binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Contradictions may arise from assay conditions or structural variability. Methodological approaches include:
- Dose-response studies : Establish EC/IC values across multiple cell lines or enzymatic systems to validate target specificity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclohexene with aromatic rings) to isolate pharmacophore contributions .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve permeability.
- LogP adjustment : Modify the cyclohexene moiety or acetamide side chain to balance hydrophilicity without compromising activity .
Q. How can computational modeling guide the design of derivatives with improved efficacy?
- Molecular docking : Predict binding modes to Bcl-2/Mcl-1 using crystal structures (PDB: 4QVE) to prioritize substituents enhancing hydrophobic interactions .
- QSAR studies : Corrogate electronic (Hammett constants) and steric (Taft parameters) effects of substituents on activity .
- MD simulations : Assess conformational stability of the compound in lipid bilayers to predict membrane permeability .
Methodological and Data Analysis Questions
Q. What experimental controls are essential in assessing this compound’s cytotoxicity?
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) to exclude solvent effects.
- Positive controls : Known cytotoxic agents (e.g., staurosporine) to validate assay sensitivity.
- Off-target checks : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .
Q. How should researchers address discrepancies between in vitro and in silico activity predictions?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better model indole-protein interactions.
- Experimental validation : Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) .
- Solvent correction : Account for solvation effects in simulations using explicit water models .
Structural and Mechanistic Questions
Q. What role does the cyclohexene moiety play in the compound’s bioactivity?
- Conformational flexibility : The cyclohexene ring may adopt boat or chair conformations, influencing binding pocket compatibility .
- Hydrophobicity : Enhances membrane penetration and interaction with hydrophobic enzyme clefts, as seen in analogs with similar substituents .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Vary indole substitution patterns (e.g., 5-methoxy vs. 4-acetylamino) to assess impact on potency.
- Side-chain alterations : Replace the cyclohexenyl-ethyl group with aliphatic or aromatic amines to probe steric tolerance .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
